molecular formula C17H14O7 B030820 Isothymusin CAS No. 98755-25-0

Isothymusin

Cat. No. B030820
CAS RN: 98755-25-0
M. Wt: 330.29 g/mol
InChI Key: IODGQWWTJYDCLN-UHFFFAOYSA-N
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Description

Isothymusin is a chemical compound known for its potential inhibitory effects on cancer cell proliferation. It is a dimethoxy, trihydroxy flavone present in plants like Ocimum sanctum and Limnophilla geoffrayi. Research into this compound has explored its effects on redox status, cell cytotoxicity, and targets involved in the promotion and progression of cancer cells, demonstrating its antiproliferative and radical scavenging activity (Singh et al., 2020).

Scientific Research Applications

Anticancer Potential

Isothymusin, found in plants like Ocimum sanctum and Limnophilla geoffrayi, has been studied for its anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia, colon, skin, and breast cancer. It affects key enzymes associated with cancer progression, such as cycloxygenase-2 and lipoxygenase-5, and also targets proliferation markers like cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase. These findings are supported by both in vitro assays and in silico studies. The compound also displays antioxidant properties, scavenging radicals like DPPH and nitric oxide, and shows a moderate ferric reducing potential. Importantly, toxicity studies indicate a non-mutagenic nature and moderate ocular irritancy, suggesting its potential as a lead for developing more effective anticancer agents (Singh et al., 2020).

Computational Analysis in Anticancer Research

Another study highlighted the application of this compound in computational analysis for anticancer activity. In this study, this compound was identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is known to induce metastasis in oral squamous cell carcinoma (OSCC) and other cancers. This suggests this compound's potential role as a chemotherapeutic agent for treating OSCC, functioning by inhibiting metastasis-inducing proteins (Ariya et al., 2019).

Antimycobacterial and Antioxidant Properties

This compound has also demonstrated antimycobacterial and antioxidant activities. It showed inhibition activity against Mycobacterium tuberculosis and exhibited antioxidant activity against DPPH radical scavenging. This suggests its potential use in treating infections and as an antioxidant agent (Suksamrarn et al., 2003).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Isothymusin . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Isothymusin shows promising anticancer potential and can be taken up as a phytochemical lead for the synthesis of analogues possessing enhanced anticancer potential . More research is needed to fully understand its potential therapeutic applications.

properties

IUPAC Name

5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)14(21)17(16)23-2/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGQWWTJYDCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98755-25-0
Record name Isothymusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098755250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological targets of Isothymusin and how does its interaction with these targets affect cancer cell proliferation?

A1: this compound exhibits antiproliferative effects against various cancer cell lines, including leukemia, colon, skin, and breast cancer [, ]. While the exact mechanism of action requires further investigation, studies suggest that this compound inhibits key enzymes involved in cancer promotion and progression. It effectively inhibits cyclooxygenase-2 and lipoxygenase-5, enzymes associated with inflammation and tumor promotion []. Moreover, this compound targets proliferation markers such as cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine decarboxylase, hindering cancer cell growth and proliferation [].

Q2: What is the structural characterization of this compound?

A2: this compound is a dimethoxy, trihydroxy flavone. While the provided research doesn't explicitly state its molecular formula and weight, it does indicate that spectroscopic data (¹H-NMR and ¹³C-NMR) has been used to confirm its structure [, ]. Further information about its spectroscopic characteristics can be found in research focusing on the chemical analysis of plants containing this compound, such as Ocimum sanctum [].

Q3: Has this compound demonstrated activity against specific proteins relevant to disease models?

A3: Yes, computational studies have explored the potential of this compound as an anticancer agent against Oral Squamous Cell Carcinoma (OSCC) []. The research suggests that this compound exhibits strong binding affinity to Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in OSCC and linked to metastasis []. This in silico study proposes this compound as a potential chemotherapeutic agent for OSCC treatment due to its EGFR inhibitory potential. Further in vitro and in vivo studies are needed to validate these findings.

Q4: What is the potential of this compound as a multi-targeted therapeutic agent?

A4: this compound has shown promise in inhibiting multiple therapeutic targets. Research suggests its potential against Alzheimer's disease by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) []. Additionally, it has shown inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential as an antihypertensive agent [].

Q5: Beyond its anticancer properties, what other therapeutic potentials have been explored for this compound?

A5: this compound has shown potential in addressing neurodegenerative diseases like Alzheimer's disease. Studies demonstrate its inhibitory activity against enzymes like AChE, BChE, and BACE1, which are key targets for managing Alzheimer's disease []. Additionally, it acts as a potent peroxynitrite scavenger, highlighting its potential in mitigating oxidative stress, a crucial factor in neurodegenerative diseases [].

Q6: Has the structure-activity relationship (SAR) of this compound been investigated, and what are the implications for its activity?

A6: While the provided research doesn't delve into detailed SAR studies on this compound, it suggests that structural modifications could enhance its anticancer potential []. The research highlights the need for further derivatization of this compound to develop analogs with improved efficacy. Exploring the SAR would be crucial in understanding which structural features are essential for its activity and how modifications could optimize its therapeutic profile.

Q7: What do in vitro studies reveal about this compound's impact on cancer cell viability and redox status?

A8: this compound exhibits potent radical scavenging activity against DPPH and nitric oxide, demonstrating its antioxidant capacity []. In vitro assays like MTT, Neutral Red Uptake, and Sulforhodamine-B assays revealed its significant antiproliferative activity against several cancer cell lines, including leukemia, colon, skin, and breast cancer []. These findings highlight its potential as an antiproliferative agent, potentially by modulating redox status within cancer cells.

Q8: Are there any known sources of this compound in nature?

A10: this compound is found in various plant species. Research identifies Ocimum sanctum (Tulsi) and Limnophila geoffrayi as natural sources of this compound [, , ]. These plants are recognized for their medicinal properties in traditional medicine, further supporting the potential therapeutic benefits of this compound.

Q9: What analytical techniques are typically employed to characterize and quantify this compound?

A11: Researchers commonly use techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to identify and quantify this compound in plant extracts or biological samples []. This technique enables the separation and detection of this compound based on its mass-to-charge ratio, providing valuable information about its presence and concentration.

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